

STL1267 half-life and dosing frequency considerations

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Compound of Interest		
Compound Name:	STL1267	
Cat. No.:	B10854985	Get Quote

STL1267 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for working with **STL1267**, a potent REV-ERB agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for STL1267?

A1: **STL1267** is a high-affinity synthetic agonist for the nuclear receptor REV-ERB (specifically REV-ERBα and REV-ERBβ).[1] As a ligand-dependent transcriptional repressor, REV-ERB plays a crucial role in regulating physiological processes, including the circadian clock and inflammation.[1][2] Upon binding to the Ligand Binding Domain (LBD) of REV-ERB, **STL1267** induces a conformational change that facilitates the recruitment of the NCoR (Nuclear Receptor Corepressor) complex.[2][3] This REV-ERB/NCoR complex then binds to response elements on the promoters of target genes, repressing their transcription.[3] A key target gene that is repressed is BMAL1, a core component of the circadian clock.[4][5]

Q2: What is the plasma half-life of **STL1267** and how does it impact dosing frequency?

A2: The plasma half-life of **STL1267** has been determined to be approximately 1.6 hours in C57Bl/6 J mice following a single 50 mg/kg intraperitoneal (i.p.) injection.[2][4][5] Despite this relatively short half-life, a single administration has been shown to effectively suppress the







expression of its target gene, BMAL1, in the liver for at least 12 hours.[2][4] In an acute inflammatory pain model in rats, a single 50 mg/kg dose was sufficient to suppress footpad inflammation at 4 hours and, notably, the effect continued for up to 24 hours.[3][6]

For typical in vivo studies aiming to modulate circadian rhythms or inflammatory responses, a single daily dose is a common starting point. However, the optimal dosing frequency will depend on the specific experimental model, the targeted physiological outcome, and the duration of the study. Given the sustained downstream effects observed long after the compound's plasma concentration has peaked, less frequent dosing may be feasible for certain applications.[7]

Q3: What are the recommended starting doses for in vivo and in vitro experiments?

A3:

- In Vivo: A frequently cited effective dose is 50 mg/kg, administered via intraperitoneal (i.p.) injection in both mice and rats.[3][4][5][6] This dose has been shown to achieve significant target engagement and physiological effects.
- In Vitro: For cell-based assays, a concentration of 5 μM is commonly used to demonstrate the regulation of REV-ERB target genes, such as BMAL1, in cell lines like HepG2 and C2C12.[4][5] Studies have also utilized 10 μM in human microglia (HMC3) cells to show suppression of inflammatory responses.[3][6] STL1267 has been shown to have no adverse effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 μM.[2][4][5]

Quantitative Data Summary

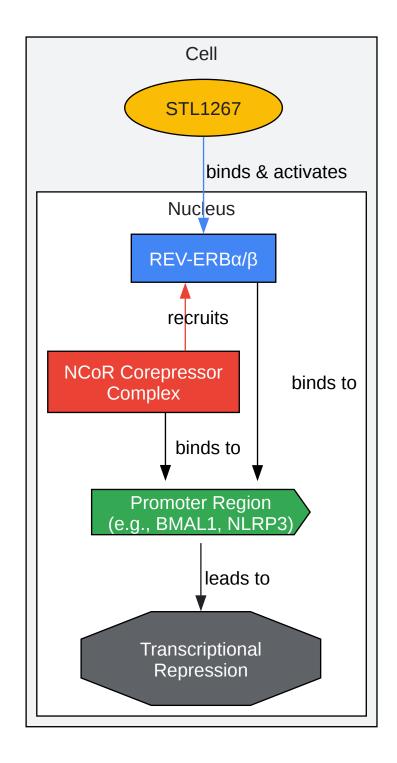
The following table summarizes key quantitative parameters for **STL1267** based on published research.



Parameter	Value	Species / System	Notes	Reference
Binding Affinity (Ki)	0.16 μΜ	REV-ERBα	Direct binding to the Ligand Binding Domain.	[2][4][8]
NCoR Recruitment (EC50)	0.13 μΜ	N/A	Potency for recruiting the NCoR corepressor.	[2]
Transcriptional Activation (EC50)	1.8 μΜ	HEK293 Cells	Effective concentration for enhancing transcription in a reporter assay.	[2]
Plasma Half-Life (t½)	~1.6 hours	C57Bl/6 J Mice	Following a single 50 mg/kg i.p. injection.	[2][4][5]
Effective In Vivo	50 mg/kg	Mice & Rats	Single intraperitoneal (i.p.) injection.	[3][5][6]
Effective In Vitro Conc.	5 - 10 μΜ	HepG2, C2C12, HMC3 cells	Typical concentration for observing target gene modulation.	[3][4][5]
No-Cytotoxicity Conc.	≤ 20 μM	HepG2, C2C12 cells	Maximum concentration tested without adverse effects on cell viability over 24h.	[2][4][5]

Visualized Pathways and Workflows

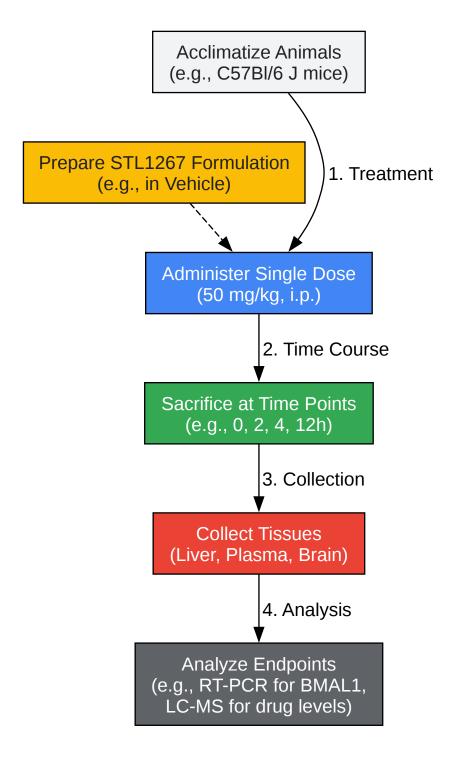




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Diagram 1: STL1267 signaling pathway for transcriptional repression.





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Diagram 2: General experimental workflow for an in vivo study.

Troubleshooting Guide

Issue 1: I am not observing the expected repression of the target gene BMAL1 in my in vivo experiment.



- Solution 1: Check Administration and Formulation. Ensure the intraperitoneal (i.p.) injection was performed correctly. Verify the stability and solubility of your STL1267 formulation. A common vehicle used in publications is a mix of DMSO, Cremophore EL, and PBS (e.g., 10% DMSO, 12% Cremophore EL, 78% PBS).[3][6] Ensure the compound is fully dissolved before administration.
- Solution 2: Verify Timing. While effects on BMAL1 expression can be seen at 12 hours post-injection, the peak repression and the optimal time point for observation might vary based on the specific tissue and animal model.[2][4] Consider performing a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak effect in your system.
- Solution 3: Confirm Compound Integrity. Confirm the purity and integrity of your STL1267 stock. Improper storage (stock solutions should be stored at -20°C for 1 month or -80°C for 6 months) can lead to degradation.[4]

Issue 2: I am observing unexpected cytotoxicity or cell death in my in vitro experiments.

- Solution 1: Titrate Concentration. Although STL1267 is reported to be non-toxic up to 20 μM in HepG2 and C2C12 cells, different cell lines can have varying sensitivities.[4][5] Perform a dose-response curve (e.g., 0.1 μM to 20 μM) to determine the optimal, non-toxic working concentration for your specific cell line. Start with the commonly effective concentration of 5 μM.[5]
- Solution 2: Evaluate Solvent Effects. The solvent used to dissolve STL1267, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
- Solution 3: Check Culture Conditions. Ensure that cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to compound-induced toxicity.

Detailed Experimental Protocols

- 1. In Vivo Administration and Tissue Collection (Mouse Model)
- Animal Model: 6-8 week old male C57Bl/6 J mice.[4]



- Formulation: Prepare a vehicle solution (e.g., 10% DMSO, 12% Cremophore EL, 78% PBS).
 [3][6] Dissolve STL1267 in the vehicle to achieve the final desired concentration for dosing.
 Sonication may be recommended to aid dissolution.[8]
- Administration: Administer a single dose of 50 mg/kg STL1267 via intraperitoneal (i.p.) injection.[4][5] Record animal weights before dosing to calculate the precise injection volume.
- Time Course & Collection: At designated time points post-injection (e.g., 2, 4, 8, 12 hours), euthanize mice according to approved institutional protocols.
- Sample Processing: Immediately collect blood (for plasma) and tissues of interest (e.g., liver, brain).[5] Flash-freeze tissue samples in liquid nitrogen and store them at -80°C until further analysis (e.g., for RT-PCR or LC-MS/MS).
- 2. In Vitro Gene Expression Analysis (RT-PCR)
- Cell Line: Human hepatocarcinoma (HepG2) cells.[4]
- Seeding: Plate HepG2 cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
- Treatment: Treat cells with 5 μM **STL1267** or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells.
- Incubation: Incubate the treated cells for 24 hours.[4]
- RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA
 using a commercial kit according to the manufacturer's instructions.
- RT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qPCR) using primers specific for target genes (BMAL1, Ppargc1a, etc.) and a suitable housekeeping gene for normalization. Analyze the relative change in gene expression.[4]
- 3. Cell Viability Assay
- Cell Lines: HepG2 or C2C12 cells.[4]



- Seeding: Seed cells in a 96-well plate at an appropriate density.
- Treatment: After cells have adhered, treat them with a serial dilution of STL1267 (e.g., 0-20 μM) and a vehicle control.[2]
- Incubation: Incubate for 24 hours.[2][4]
- Analysis: Assess cell viability using a standard method such as Crystal Violet staining or an MTT/MTS assay according to the manufacturer's protocol.[5] Read the absorbance on a plate reader and normalize the results to the vehicle-treated control wells to determine the percentage of viable cells.

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